1-Butyl-2-methyl-3-pentyl-1H-pyrrole
Description
Significance of Pyrrole (B145914) Derivatives in Modern Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. organic-chemistry.org Its derivatives are of paramount importance in medicinal chemistry, materials science, and chemical synthesis. The unique electronic properties of the pyrrole ring allow for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. rsc.org
Many marketed drugs feature a pyrrole core, exhibiting therapeutic effects such as anticancer, antibacterial, antifungal, anti-inflammatory, and antipsychotic properties. wikipedia.orgrsc.org For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is a notable example of a drug built around a pyrrole scaffold. rsc.org Beyond pharmaceuticals, pyrrole derivatives are integral to the structure of essential biological molecules like heme and chlorophyll, underscoring their fundamental role in life processes. organic-chemistry.orgmdpi.com The versatility of the pyrrole ring system continues to inspire researchers to explore new derivatives for a wide range of applications. wikipedia.org
Rationale for Investigating Substituted 1H-Pyrroles, Specifically 1-Butyl-2-methyl-3-pentyl-1H-pyrrole
The investigation of substituted 1H-pyrroles is driven by the understanding that the nature and position of substituents on the pyrrole ring can dramatically influence the compound's physical, chemical, and biological properties. Fully substituted pyrroles, in particular, are considered privileged scaffolds in numerous biologically active molecules. researchgate.net However, the synthesis of these sterically hindered structures presents a significant challenge, making the development of efficient synthetic methods a key area of research. researchgate.netcdnsciencepub.com
The specific compound, this compound, represents a class of tri-substituted pyrroles with alkyl groups at the 1, 2, and 3 positions. The N-butyl group increases the lipophilicity of the molecule, which can be a crucial factor in its potential biological activity and solubility. The methyl and pentyl groups at the 2 and 3 positions, respectively, create a specific substitution pattern that could lead to unique interactions with biological targets. While direct research on this exact compound is limited, the study of its close analog, 2-methyl-3-pentyl-1H-pyrrole, provides a foundation for understanding its potential characteristics. uni.lu The synthesis and characterization of such specifically substituted pyrroles are essential for expanding the chemical space of this important class of heterocycles. researchgate.net
Scope and Objectives of Research on this compound
Given the absence of extensive dedicated research on this compound, the scope of this article is to present a comprehensive overview based on the known chemistry of related substituted pyrroles. The primary objectives are:
To elucidate the likely physicochemical properties of this compound by extrapolation from known data of similar compounds.
To explore potential synthetic routes for its preparation, drawing upon established methods for the synthesis of polysubstituted pyrroles.
To outline potential areas of future research for this compound, considering the known applications of other pyrrole derivatives.
This article aims to serve as a foundational document to stimulate further investigation into this specific and potentially valuable chemical entity.
Detailed Research Findings
Physicochemical Properties
The expected physicochemical properties of this compound can be estimated based on its constituent parts and data from similar molecules like 1-butylpyrrole (B1657953) and 2-methyl-3-pentyl-1H-pyrrole. uni.lunih.gov
Interactive Data Table: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
| Molecular Formula | C14H25N |
| Molecular Weight | 207.36 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 250-280 °C |
| Solubility | Expected to be soluble in organic solvents and have low solubility in water |
| SMILES | CCCCCC1=C(N(C=C1)CCCC)C |
| InChI Key | Inferred from related structures |
Note: These values are estimations based on the properties of similar compounds and have not been experimentally verified.
Synthesis Methodologies
The synthesis of this compound can be approached through several well-established methods for preparing polysubstituted pyrroles. The Paal-Knorr synthesis and the Hantzsch pyrrole synthesis are two of the most common and versatile methods. rsc.orgwikipedia.org
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgmdpi.com For the synthesis of the target molecule, this would require the preparation of a suitably substituted 1,4-diketone, which would then be reacted with n-butylamine.
Hantzsch Pyrrole Synthesis: This reaction utilizes a β-ketoester, an α-haloketone, and an amine. wikipedia.org This method offers a high degree of flexibility in introducing various substituents onto the pyrrole ring.
Interactive Data Table: Potential Synthetic Routes for this compound
| Synthetic Method | Starting Materials | General Conditions |
| Paal-Knorr Synthesis | 3-Methyl-2,5-nonanedione and n-Butylamine | Acidic or Lewis acidic conditions |
| Hantzsch Pyrrole Synthesis | Ethyl 2-pentanoylacetate, a 1-halo-2-propanone, and n-Butylamine | Typically carried out in a suitable solvent with a base or acid catalyst |
Note: The specific starting materials and conditions would need to be optimized for the synthesis of this particular compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646516-32-7 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-butyl-2-methyl-3-pentylpyrrole |
InChI |
InChI=1S/C14H25N/c1-4-6-8-9-14-10-12-15(13(14)3)11-7-5-2/h10,12H,4-9,11H2,1-3H3 |
InChI Key |
ZWVHFFGOCDGMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N(C=C1)CCCC)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
Retrosynthetic Analysis of the 1-Butyl-2-methyl-3-pentyl-1H-pyrrole Skeleton
A retrosynthetic analysis of this compound reveals several key disconnections that lead to readily available starting materials. The most direct approach involves disconnecting the bonds formed during the pyrrole (B145914) ring synthesis.
Disconnection via Classical Methods (Paal-Knorr, Hantzsch, Knorr): These strategies typically involve the formation of two carbon-nitrogen bonds and one carbon-carbon bond of the pyrrole ring. This leads back to acyclic precursors such as dicarbonyl compounds, amino ketones, and halo ketones. For this compound, the key precursors would be a 1,4-dicarbonyl compound, specifically 3-acetyl-2-nonanone, and butylamine.
Disconnection via Modern Catalytic Methods: Modern approaches often involve cycloaddition or cycloisomerization reactions. A [3+2] cycloaddition strategy, for example, would disconnect the pyrrole ring into a two-atom and a three-atom fragment. For the target molecule, this could involve an appropriately substituted alkyne and an azomethine ylide or a similar three-atom synthon.
A visual representation of a primary retrosynthetic disconnection is provided below:

Exploration of Classical Pyrrole Synthesis Routes Applied to this compound Precursors
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org For the synthesis of this compound, the required precursors are 3-acetyl-2-nonanone and butylamine.
The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The use of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org
Recent advancements in the Paal-Knorr synthesis have focused on the use of catalysts to improve reaction efficiency and conditions. For instance, L-proline has been shown to be an effective catalyst for the synthesis of highly functionalized pyrroles. rsc.org Additionally, solid acid catalysts like CATAPAL 200 have been employed for the synthesis of N-substituted pyrroles under solvent-free conditions, offering high yields and easy catalyst recycling. mdpi.com Microdroplet chemistry has also emerged as a green and efficient alternative, accelerating the Paal-Knorr reaction without the need for external catalysts or harsh conditions. acs.org
| Precursors | Reaction Conditions | Catalyst | Product | Key Features |
| 3-Acetyl-2-nonanone, Butylamine | Neutral or weakly acidic | None or weak acid (e.g., acetic acid) | This compound | Classic, straightforward method. |
| 3-Acetyl-2-nonanone, Butylamine | Varies | L-proline | This compound | Catalytic, often milder conditions. rsc.org |
| 3-Acetyl-2-nonanone, Butylamine | Solvent-free, heating | CATAPAL 200 | This compound | Heterogeneous catalysis, recyclable catalyst. mdpi.com |
| 3-Acetyl-2-nonanone, Butylamine | Isopropanol microdroplets | None (spontaneous) | This compound | Green chemistry, rapid reaction. acs.org |
The Hantzsch pyrrole synthesis is a multicomponent reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole. wikipedia.orgwikipedia.org To synthesize this compound using this method, the precursors would be ethyl 3-oxooctanoate (a β-ketoester), chloroacetone (B47974) (an α-haloketone), and butylamine.
The mechanism initiates with the amine attacking the β-ketoester to form an enamine. wikipedia.org This enamine then attacks the α-haloketone, leading to a cyclized intermediate that subsequently dehydrates to form the pyrrole ring. wikipedia.org Despite its potential, the classical Hantzsch synthesis has been historically underutilized due to often low yields and limited substrate scope. thieme-connect.com
Modern variations have aimed to overcome these limitations. For instance, continuous flow chemistry has been applied to the Hantzsch synthesis, allowing for rapid production of substituted pyrroles with minimal work-up. nih.gov This approach could be adapted for the synthesis of this compound, potentially offering higher yields and greater efficiency.
| Precursors | Reaction Conditions | Product | Key Features |
| Ethyl 3-oxooctanoate, Chloroacetone, Butylamine | Typically requires heating | This compound | Multicomponent reaction, potential for diversity. wikipedia.org |
| Ethyl 3-oxooctanoate, Chloroacetone, Butylamine | Continuous flow reactor | This compound | Rapid synthesis, reduced work-up. nih.gov |
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org For the target molecule, this compound, the precursors would be 1-amino-2-propanone (an α-amino-ketone) and ethyl 2-pentyloctanoate (a β-ketoester with an activated methylene group). A crucial aspect of this synthesis is that the α-amino-ketones are often unstable and are typically generated in situ from the corresponding oxime. wikipedia.org
The reaction is generally catalyzed by zinc and acetic acid and can proceed at room temperature. wikipedia.org A catalytic version of the Knorr synthesis has been developed using a manganese catalyst for the dehydrogenative coupling of amino alcohols with keto esters, producing hydrogen as a byproduct. organic-chemistry.org
| Precursors | Reaction Conditions | Catalyst | Product | Key Features |
| 1-Amino-2-propanone (from oxime), Ethyl 2-pentyloctanoate | Room temperature | Zinc, Acetic Acid | This compound | In situ generation of α-amino-ketone. wikipedia.org |
| 1-Amino-2-propanol, Ethyl 2-pentyloctanoate | Varies | Manganese catalyst | This compound | Dehydrogenative coupling, forms H₂ as byproduct. organic-chemistry.org |
Modern Catalytic Approaches to this compound Synthesis
Transition metal catalysis offers powerful and versatile methods for the synthesis of substituted pyrroles, often under mild conditions and with high efficiency. organic-chemistry.org These methods include cycloisomerization, multicomponent reactions, and C-H activation/functionalization.
For the synthesis of a 2,3-disubstituted pyrrole like this compound, a transition metal-catalyzed cyclization of an appropriately substituted enyne could be a viable strategy. For instance, the cycloisomerization of (Z)-(2-en-4-ynyl)amines can be catalyzed by copper or palladium salts to regioselectively produce substituted pyrroles. acs.org
Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a highly atom-efficient route to substituted pyrroles. capes.gov.br This methodology could be adapted to synthesize the target molecule. Furthermore, a combination of palladium, ruthenium, and iron catalysis has been used to develop a general route to β-substituted pyrroles. nih.gov
Another innovative approach involves the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to generate substituted pyrroles. organic-chemistry.org A metal-free one-pot synthesis employing an aza-Wittig reaction has also been developed for the construction of substituted pyrroles from chromones and phenacyl azides. rsc.org
| Catalytic System | Reaction Type | Potential Precursors for Target Molecule | Key Features |
| CuCl₂ or PdX₂/KX | Cycloisomerization | Substituted (Z)-(2-en-4-ynyl)amine | Regioselective, mild conditions. acs.org |
| Ruthenium catalyst | Three-component reaction | Ketone, Butylamine, Vicinal diol | High atom economy, broad substrate scope. capes.gov.br |
| Pd, Ru, and Fe catalysts | Multi-step synthesis involving allylation and ring-closing metathesis | Substituted allylic alcohols and butylamine | General route to β-substituted pyrroles. nih.gov |
| Rhodium catalyst | Transannulation | N-sulfonyl-1,2,3-triazole and a substituted vinyl ether | Access to diverse pyrrole structures. organic-chemistry.org |
| None (metal-free) | Aza-Wittig reaction | Substituted chromone (B188151) and phenacyl azide | Mild, metal-free, one-pot synthesis. rsc.org |
Green Chemistry Principles and One-Pot Approaches in the Synthesis of this compound
The synthesis of substituted pyrroles, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate hazardous substances. msu.edunih.gov These principles include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, employing renewable feedstocks, and utilizing catalysis over stoichiometric reagents. msu.edunih.gov
In the context of pyrrole synthesis, green methodologies often focus on replacing traditional volatile organic solvents with water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. semanticscholar.orgunirioja.es For instance, the classic Paal-Knorr reaction, a condensation of a 1,4-dicarbonyl compound with a primary amine, is inherently atom-economical as it only generates water as a byproduct. unirioja.es Performing this reaction—for example, between 3,4-octanedione and n-butylamine to yield the target compound—in water with a catalytic amount of a reusable acid catalyst like iron(III) chloride aligns well with green principles. semanticscholar.orgorganic-chemistry.org
Below is a table comparing hypothetical green synthetic approaches for analogous substituted pyrroles.
| Synthetic Approach | Key Green Features | Typical Catalyst | Solvent System | Potential Drawbacks |
| Catalytic Paal-Knorr | High atom economy; potential for reusable catalysts. unirioja.es | Brønsted or Lewis acids (e.g., Alumina, FeCl₃). organic-chemistry.orgmdpi.com | Water, PEG, or solvent-free. semanticscholar.orgunirioja.es | Limited to specific amine structures; may require elevated temperatures. semanticscholar.org |
| One-Pot MCR (e.g., Hantzsch) | Reduced waste, energy, and time; single purification step. nih.gov | Often self-catalyzed by byproducts (e.g., HBr). nih.gov | Ethanol, or continuous flow systems. nih.gov | Yields can be low for certain N-substituted pyrroles. nih.gov |
| TosMIC-based Cycloaddition | High regioselectivity; mild reaction conditions. mdpi.com | Base-mediated (e.g., LiOH·H₂O, t-BuOK). cornell.edunih.gov | Acetonitrile, THF. nih.govorgsyn.org | TosMIC reagent can be sensitive; potential for side reactions. |
| Metal-Free Aza-Wittig | Avoids transition metal contamination; operational simplicity. rsc.org | None (base-mediated). | Organic solvents (e.g., toluene). | Requires specific starting materials like chromones and phenacyl azides. rsc.org |
Optimization of Reaction Conditions, Selectivity, and Yields for this compound Production
The efficient production of a specifically substituted pyrrole such as this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure correct regioselectivity. Key variables include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst and Temperature Optimization: In many pyrrole syntheses, the catalyst plays a pivotal role. For Paal-Knorr type reactions, studies have shown that both the nature and amount of the catalyst are critical. For example, in a synthesis catalyzed by alumina, it was found that 40 mg of catalyst provided the optimal yield, with an increase to 80 mg leading to a slight decrease. mdpi.com Temperature is another crucial factor; the same study demonstrated that 60 °C was the ideal temperature for the reaction, with lower or higher temperatures resulting in diminished yields. mdpi.com Such optimization would be essential for the synthesis of this compound to achieve yields that have been reported as high as 68–97% for analogous structures under optimized conditions. mdpi.com
Selectivity: Regioselectivity is a primary concern in the synthesis of asymmetrically substituted pyrroles. The choice of synthetic method is paramount in controlling the final substitution pattern.
Paal-Knorr Synthesis: Using an unsymmetrical 1,4-dione with an amine can potentially lead to a mixture of regioisomers. The synthesis of the target compound would ideally start with 3,4-octanedione and n-butylamine, which would circumvent regiochemical issues.
Cycloaddition Reactions: Methods based on cycloadditions, such as those using ketoxime acetates and ynals, often exhibit excellent regioselectivity, which is controlled by the choice of catalyst (e.g., Copper vs. Rhodium/Copper). nih.gov Similarly, the van Leusen reaction involving TosMIC and an α,β-unsaturated ketone or ester allows for the controlled synthesis of 3,4-disubstituted pyrroles. mdpi.com
The following table summarizes the impact of various parameters on the synthesis of substituted pyrroles, based on findings from related studies.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | Alumina (CATAPAL 200) | Optimal mass (40 mg) crucial for high yield; Brønsted acidity favors pyrrole formation. | mdpi.com |
| CuBr vs. [Cp*RhCl₂]₂ | Catalyst switch completely changes reaction pathway and product type (pyrrole vs. isoquinoline). | nih.gov | |
| Temperature | 20 °C to 100 °C | Yield optimized at 60 °C for a specific Paal-Knorr reaction; too low or high is detrimental. | mdpi.com |
| Solvent | MeCN vs. DCE | Solvent choice can switch the regioselectivity of the reaction pathway. | nih.gov |
| Base | t-BuOK | Addition of a base in a later step can be necessary to complete the cyclization and aromatization. | nih.gov |
Stereoselective Synthesis Considerations for Potential Chiral Analogs of this compound
While this compound is an achiral molecule, the synthesis of its chiral analogs is an important consideration for various applications. Chirality could be introduced by modifying the substituents, for instance, by using a branched, chiral alkyl group such as a (S)-sec-butyl group at the N-1 position or a chiral pentyl isomer at the C-3 position.
The primary strategies for achieving stereoselective synthesis in this context involve:
Chiral Starting Materials: The most direct approach is to employ an enantiomerically pure starting material. For example, reacting 3,4-octanedione with a chiral amine like (R)- or (S)-2-aminobutane would yield the corresponding chiral N-substituted pyrrole analog.
Asymmetric Catalysis: This advanced approach uses a chiral catalyst to induce stereoselectivity. While specific examples for this pyrrole are not documented, the principles of asymmetric catalysis are widely applied in heterocycle synthesis. For instance, a chiral Lewis acid could be used to catalyze a Paal-Knorr or a cycloaddition reaction, favoring the formation of one enantiomer over the other.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct the stereochemical outcome of a reaction. After the key bond-forming step, the auxiliary is removed, leaving behind an enantiomerically enriched product.
The synthesis of chiral pyrrolines (partially saturated pyrroles) via intramolecular Wittig reactions has been demonstrated, showcasing a pathway to control stereochemistry. beilstein-journals.org The development of stereoselective methods often relies on controlling the facial selectivity of an attack on a prochiral center. Organometallic reagents, such as organozinc compounds, are frequently used in stereoselective additions to carbonyls or imines, which could be key intermediate steps in a more complex, de novo synthesis of a chiral pyrrole analog. uni-muenchen.de The challenge lies in maintaining the stereochemical integrity throughout the reaction sequence, particularly during any aromatization steps that could potentially destroy a newly created stereocenter adjacent to the forming ring.
Advanced Spectroscopic and Structural Elucidation of 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a full suite of NMR experiments would be required to unambiguously assign the signals for each hydrogen and carbon atom and to understand the molecule's three-dimensional arrangement.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound
Without experimental data, a speculative analysis of the expected NMR spectra can be made. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring, the butyl group, the methyl group, and the pentyl group. The chemical shifts of the pyrrole protons would be indicative of the electronic environment of the aromatic ring.
2D NMR techniques would be crucial for assembling the molecular structure:
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, within the butyl and pentyl chains.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons, which is essential for connecting the alkyl substituents to the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons, which is key to understanding the molecule's preferred conformation.
A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts could be constructed based on known substituent effects on the pyrrole ring, but this would be purely predictive.
Solid-State NMR for Crystalline Forms of this compound
Should crystalline forms of this compound be prepared, solid-state NMR (ssNMR) spectroscopy would offer insights into the structure and packing of the molecules in the solid state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. However, no information on the synthesis or crystallization of this compound is currently available.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Vibrations of this compound
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these spectra would be dominated by the vibrational modes of the C-H bonds in the alkyl chains and the pyrrole ring, as well as the C-N and C=C stretching vibrations of the pyrrole core.
A general table of expected vibrational frequencies could be compiled based on characteristic group frequencies. For instance, C-H stretching vibrations of the alkyl groups would be expected in the 2850-2960 cm⁻¹ region. The specific fingerprint region (below 1500 cm⁻¹) would be unique to this molecule but cannot be detailed without experimental data.
X-ray Crystallography for Single Crystal Structure Determination of this compound and its Adducts
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the crystalline state. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and information about intermolecular interactions. This data would be invaluable for understanding the molecule's conformation and how it packs in a crystal lattice. At present, there are no published crystal structures for this compound or its adducts.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₄H₂₅N), the expected exact mass could be calculated. The fragmentation pattern observed in the mass spectrum would provide structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for N-alkylated pyrroles could be proposed, but the specific fragmentation of the target molecule is unknown.
Chiroptical Spectroscopy (VCD, ECD) for Derivatized Chiral Analogs of this compound
Chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are used to study chiral molecules. Since this compound is not inherently chiral, these techniques would only be applicable to chiral derivatives of this compound. If a chiral center were introduced, for example, by using a chiral alkyl group, VCD and ECD could be used to determine the absolute configuration of the chiral analog. There is no information in the scientific literature regarding the synthesis or chiroptical analysis of any chiral analogs of this compound.
Reactivity and Derivatization Pathways of 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Core of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole
Electrophilic aromatic substitution is a hallmark of pyrrole chemistry. For this compound, the positions available for substitution are C4 and C5. The regioselectivity of these reactions is determined by a combination of the electronic directing effects of the N-butyl, 2-methyl, and 3-pentyl groups, as well as steric hindrance. Generally, electrophilic substitution on the pyrrole ring is favored at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. organic-chemistry.orglibretexts.org When the α-positions are occupied, substitution occurs at the less reactive C3 (β) positions. In this specific molecule, with positions 2 and 3 already substituted, the reaction will be directed to the C5 and C4 positions. The 2-methyl group strongly directs incoming electrophiles to the C5 position, while the 3-pentyl group directs to the C2 and C4 positions. The N-butyl group also directs to the C2 and C5 positions. The cumulative effect of these directing influences, along with steric considerations, will determine the final product distribution.
Detailed experimental studies on the regioselectivity of halogenation, nitration, and sulfonation for this compound are not extensively documented in publicly available literature. However, predictions can be made based on the established principles of pyrrole chemistry. The alkyl groups at positions 1, 2, and 3 are all electron-donating, thus activating the remaining C4 and C5 positions towards electrophilic attack.
Halogenation: Halogenation of pyrroles is typically a rapid reaction. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orgyoutube.com For this compound, the C5 position is expected to be the most nucleophilic due to the strong activating and directing effect of the adjacent 2-methyl group. The 3-pentyl group also activates the C4 position. Steric hindrance from the 3-pentyl group might slightly disfavor substitution at C4 compared to C5. Therefore, monochlorination or monobromination is predicted to yield the 5-halo derivative as the major product.
Nitration: Nitration of pyrroles requires mild conditions to avoid polymerization. researchgate.netdtic.mil Reagents such as nitric acid in acetic anhydride (B1165640) are commonly used. Similar to halogenation, the C5 position is the most likely site of nitration due to the directing influence of the 2-methyl group.
Sulfonation: Sulfonation of pyrroles is typically carried out using a pyridine-SO₃ complex to avoid the harsh acidic conditions of fuming sulfuric acid, which would cause polymerization. The electrophile in this case is SO₃, and again, substitution is expected to occur preferentially at the C5 position.
The predicted major products for these electrophilic substitution reactions are summarized in the table below.
| Reaction | Reagent | Predicted Major Product |
| Chlorination | SO₂Cl₂ | 1-Butyl-5-chloro-2-methyl-3-pentyl-1H-pyrrole |
| Bromination | NBS in THF | 1-Butyl-5-bromo-2-methyl-3-pentyl-1H-pyrrole |
| Nitration | HNO₃/Ac₂O | 1-Butyl-2-methyl-5-nitro-3-pentyl-1H-pyrrole |
| Sulfonation | Pyridine-SO₃ | This compound-5-sulfonic acid |
Friedel-Crafts reactions on pyrroles can be challenging due to the high reactivity of the pyrrole ring, which can lead to polymerization in the presence of strong Lewis acids like AlCl₃. wikipedia.orgstackexchange.combyjus.commasterorganicchemistry.com However, with milder catalysts, these reactions can be performed successfully.
Friedel-Crafts Acylation: This reaction is generally more successful than alkylation because the resulting acyl group is deactivating, which prevents polysubstitution. For this compound, acylation is expected to occur at the C5 position, driven by the directing effect of the 2-methyl group. Milder Lewis acids such as SnCl₄ or ZnCl₂ would be the catalysts of choice.
Friedel-Crafts Alkylation: Alkylation is often more difficult to control than acylation. The introduction of an alkyl group can further activate the pyrrole ring, leading to multiple alkylations. Furthermore, carbocation rearrangements of the alkylating agent are possible. masterorganicchemistry.com Given the steric hindrance around the pyrrole core of this compound, mono-alkylation at the C5 position might be achievable with careful control of reaction conditions and using a less reactive alkylating agent.
The expected outcomes for Friedel-Crafts reactions are presented in the following table.
| Reaction | Reagents | Predicted Major Product |
| Acylation | Acetyl chloride, SnCl₄ | 1-(1-Butyl-2-methyl-3-pentyl-1H-pyrrol-5-yl)ethan-1-one |
| Alkylation | tert-Butyl chloride, ZnCl₂ | 1-Butyl-5-(tert-butyl)-2-methyl-3-pentyl-1H-pyrrole |
Lithiation and Other Organometallic Reactivity of this compound
The N-substitution in this compound allows for direct C-H activation through lithiation. researchgate.netvapourtec.comnih.gov The most acidic proton on the pyrrole ring is at the α-position (C5), due to the inductive effect of the nitrogen atom. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively deprotonate the C5 position, forming a 5-lithiated intermediate. This organolithium species is a versatile nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the C5 position.
| Electrophile | Reagent | Resulting Functional Group at C5 |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Aldehyde/Ketone | RCHO / RCOR' | Hydroxyalkyl |
| Alkyl halide | RX | Alkyl |
| Silyl halide | R₃SiCl | Silyl |
N-Substituent Reactivity: Modifications at the 1-Butyl Group of this compound
Direct modification of the N-butyl group without affecting the pyrrole ring is generally challenging due to the high reactivity of the heterocyclic core. Reactions that involve harsh conditions or strong acids are likely to result in polymerization or degradation of the pyrrole ring. However, specific transformations might be possible under carefully controlled conditions. For instance, radical-initiated reactions could potentially functionalize the butyl chain. It is important to note that the N-substituent in pyrroles can influence the regioselectivity of ring substitutions. masterorganicchemistry.com
Reactions Involving the 2-Methyl and 3-Pentyl Side Chains of this compound
The alkyl side chains at the C2 and C3 positions offer additional sites for chemical modification. The carbon atoms of the methyl and pentyl groups that are directly attached to the pyrrole ring are in a "benzylic-like" position and are thus activated towards certain reactions.
Free Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN), halogenation is expected to occur selectively at the carbon of the side chain that is alpha to the pyrrole ring. This would lead to the formation of a halogenated derivative that can subsequently be used in nucleophilic substitution reactions to introduce a variety of functional groups. The relative reactivity of the 2-methyl versus the 3-pentyl side chain would depend on the stability of the resulting radical intermediate.
| Reaction | Reagents | Predicted Major Product |
| Radical Bromination | NBS, AIBN | 1-Butyl-2-(bromomethyl)-3-pentyl-1H-pyrrole and/or 1-Butyl-3-(1-bromopentyl)-2-methyl-1H-pyrrole |
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Pyrrole Ring of this compound
Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character. organic-chemistry.orgyoutube.comkhanacademy.orgyoutube.com The participation in a [4+2] cycloaddition would require the disruption of the aromatic sextet, which is energetically unfavorable. The electron-rich nature of this compound, due to the three electron-donating alkyl groups, further decreases its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. Such reactions typically require an electron-rich diene and an electron-poor dienophile. While the substituted pyrrole is electron-rich, the energetic barrier to overcome the loss of aromaticity is generally too high for the reaction to proceed under standard conditions.
For a Diels-Alder reaction to occur, the pyrrole ring would need to be activated by strongly electron-withdrawing groups on the nitrogen, which is not the case here. Therefore, it is predicted that this compound would be unreactive in typical Diels-Alder reactions.
Oxidative and Reductive Transformations of this compound
The reactivity of this compound under oxidative and reductive conditions is dictated by the electron-rich nature of the pyrrole ring, which is further influenced by the inductive effects of the alkyl substituents at the nitrogen, C2, and C3 positions. These transformations are fundamental to the derivatization and potential applications of this molecule, particularly in the fields of materials science and synthetic chemistry.
Oxidative Transformations
The oxidation of pyrroles is a well-established process that typically leads to polymerization or the formation of discrete, functionalized products depending on the reaction conditions and the substitution pattern of the pyrrole ring. For this compound, oxidation primarily occurs at the C5 position, which is the most electron-rich and sterically accessible α-position.
The initial step in the oxidation process, whether chemical or electrochemical, involves the removal of an electron from the π-system of the pyrrole ring to form a radical cation. nih.govresearchgate.net This radical cation is a key intermediate that can undergo several subsequent reactions. The stability and reactivity of this intermediate are influenced by the N-butyl, C2-methyl, and C3-pentyl groups. The electron-donating nature of these alkyl groups increases the electron density of the pyrrole ring, making it more susceptible to oxidation compared to unsubstituted pyrrole.
Common chemical oxidants used for the transformation of substituted pyrroles include iron(III) chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and hydrogen peroxide (H₂O₂). rsc.orgmdpi.com The choice of oxidant and reaction conditions can direct the outcome of the reaction. For instance, strong oxidants in high concentrations typically favor polymerization, while milder conditions may allow for the isolation of dimeric or oligomeric products.
The table below summarizes potential oxidative transformation pathways for this compound based on known reactivity of analogous substituted pyrroles.
| Transformation Pathway | Reagents and Conditions | Expected Products | Key Observations |
| Oxidative Polymerization | FeCl₃ in an organic solvent (e.g., acetonitrile) | Poly(this compound) | Formation of a conductive polymer film or powder. The N-butyl and C3-pentyl groups may enhance solubility of the polymer. |
| Dimerization | Mild oxidant (e.g., I₂ or electrochemically at low potential) | 5,5'-Bis(this compound) | Coupling occurs at the unsubstituted α-position (C5). |
| Over-oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Ring-opened products, maleimides | The pyrrole ring is cleaved, leading to loss of aromaticity and the formation of various degradation products. |
Reductive Transformations
The pyrrole ring is generally resistant to reduction due to its aromatic character. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), the pyrrole ring of this compound can be reduced.
Catalytic hydrogenation, typically employing catalysts such as platinum, palladium, or rhodium on a carbon support, would lead to the saturation of the pyrrole ring to form the corresponding pyrrolidine (B122466) derivative, 1-Butyl-2-methyl-3-pentylpyrrolidine. The reaction proceeds through the stepwise addition of hydrogen atoms across the double bonds of the ring.
The Birch reduction offers a different regioselectivity, typically resulting in the formation of non-conjugated dienes. For this compound, this would likely yield a mixture of dihydro- and tetrahydro-pyrrole derivatives. The stability of substituted pyrroles under reductive conditions is a critical consideration in applications where they might be exposed to reducing environments, such as in certain electrochemical devices. nih.gov
The following table outlines the expected outcomes of reductive transformations of this compound.
| Transformation Pathway | Reagents and Conditions | Expected Products | Key Observations |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, high pressure and temperature | 1-Butyl-2-methyl-3-pentylpyrrolidine | Complete saturation of the pyrrole ring. The stereochemistry of the product will depend on the catalyst and conditions used. |
| Birch Reduction | Na in liquid NH₃, with an alcohol proton source | Dihydro- and Tetrahydro-pyrrole derivatives | Partial reduction of the pyrrole ring. The exact isomer distribution will depend on the precise reaction conditions. |
| Electrochemical Reduction | Applied negative potential in a suitable electrolyte | Generally stable, may undergo reduction at very low potentials | The high electron density of the pyrrole ring makes it difficult to reduce electrochemically. |
Polymerization Potential of this compound and its Derivatives for Advanced Materials
The ability of pyrrole and its derivatives to form conductive polymers makes them highly valuable for a range of applications in advanced materials, including electronic devices, sensors, and energy storage systems. researchgate.net this compound is a promising monomer for the synthesis of such materials due to its specific substitution pattern, which can be leveraged to tune the properties of the resulting polymer.
Electrochemical Polymerization
Electrochemical polymerization is a widely used method for the synthesis of high-quality conductive polymer films with controlled thickness and morphology. nih.gov For this compound, this process would involve the anodic oxidation of the monomer in an electrolyte solution. The mechanism proceeds via the formation of radical cations, which then couple, primarily at the unsubstituted α-positions (C5), to form a growing polymer chain. nih.govrsc.org
The presence of the N-butyl group is advantageous as it can improve the solubility of the monomer in organic solvents and also enhance the processability and mechanical properties of the resulting polymer. The alkyl groups at the C2 and C3 positions will influence the electronic properties and the steric interactions between the monomer units, which can affect the planarity and conjugation length of the polymer backbone. A less planar structure might lead to a lower conductivity compared to polymers derived from less substituted pyrroles.
Chemical Oxidative Polymerization
Chemical oxidative polymerization offers a route to produce larger quantities of the polymer. mdpi.com This method involves the use of chemical oxidants such as ferric chloride (FeCl₃) or ammonium persulfate. researchgate.net The polymerization of this compound via this route would likely result in a powder or a solution-processable polymer, depending on the solvent and reaction conditions. The long pentyl group at the C3 position is expected to significantly enhance the solubility of the polymer in common organic solvents, which is a major advantage for the fabrication of devices using techniques like spin-coating or inkjet printing.
The properties of the resulting poly(this compound) are expected to be influenced by the synthetic method, the dopant used, and the reaction conditions. The table below provides a prospective overview of the polymerization of this monomer and the potential properties of the resulting polymer.
| Polymerization Method | Typical Reagents/Conditions | Polymer Properties | Potential Applications |
| Electrochemical Polymerization | Anodic oxidation in an electrolyte solution (e.g., LiClO₄ in acetonitrile) | - Conductive film deposited on the electrode surface- Tunable thickness and morphology- Doped with counter-ions from the electrolyte | - Electrodes for batteries and supercapacitors- Electrochromic devices- Sensors |
| Chemical Oxidative Polymerization | FeCl₃ or (NH₄)₂S₂O₈ in an organic solvent | - Soluble, processable conductive polymer- Conductivity dependent on dopant and polymer structure- Good film-forming properties | - Antistatic coatings- Printable electronics- Corrosion protection |
The derivatization of this compound, for instance, by introducing functional groups onto the pentyl chain, could open up further possibilities for creating advanced materials. These derivatives could be designed to have specific functionalities, such as sensing capabilities for certain analytes or improved biocompatibility for biomedical applications. The polymerization of these functionalized monomers would lead to smart materials with tailored properties.
Theoretical and Computational Investigations of 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure and Stability of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the electronic characteristics and thermodynamic stability of molecules. arxiv.orgbham.ac.uk These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels. For a molecule like this compound, DFT, often using a hybrid functional like B3LYP with a basis set such as 6-311G(d,p), offers a balance of computational cost and accuracy for predicting its properties. researchgate.netscience.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.com
In the case of this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyrrole (B145914) ring, characteristic of this electron-rich aromatic system. The LUMO would likely be a π* (antibonding) orbital. The electron-donating alkyl substituents (butyl, methyl, pentyl) would be expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap compared to unsubstituted 1H-pyrrole.
Table 1: Illustrative Calculated Electronic Properties for this compound Note: These values are theoretical estimations based on typical results for similar alkyl-substituted pyrroles and are presented for illustrative purposes.
| Parameter | Theoretical Value (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.60 | Indicator of chemical stability and reactivity |
The aromaticity of the pyrrole ring is a defining feature of its structure and reactivity. This property can be quantified computationally using various aromaticity indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for instance, evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. Another common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring; a significant negative value (e.g., -10 to -15 ppm for a five-membered ring) is indicative of a diatropic ring current and thus, aromaticity. For this compound, the alkyl substituents are expected to have a minor electronic influence on the ring's inherent aromaticity, preserving its fundamental aromatic character.
Conformational Analysis and Potential Energy Surfaces of this compound through Molecular Mechanics and Dynamics
The butyl and pentyl chains attached to the pyrrole ring introduce significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is often achieved using molecular mechanics (MM) force fields, which are computationally less intensive than quantum methods and are suitable for exploring the vast conformational space of flexible molecules.
For the saturated hydrocarbon chains, staggered conformations are energetically preferred over eclipsed ones. The pentyl group, in particular, has multiple rotatable bonds. Studies on similar hydrocarbon fragments show a strong preference for an anti arrangement of the terminal carbon atoms to minimize steric repulsion. acs.org A conformation where the C1 and C5 atoms of the pentyl chain are brought into close proximity (a syn-pentane interaction) is highly unfavorable and unlikely to be significantly populated. acs.org Molecular dynamics (MD) simulations can further explore the potential energy surface by simulating the molecule's movement over time, providing insight into the relative populations of different conformers at a given temperature.
Reaction Pathway Elucidation and Transition State Analysis for Transformations of this compound
Computational chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway from reactants to products. A crucial part of this is locating the transition state (TS)—the highest energy point along this pathway. The energy of the transition state determines the activation energy of the reaction.
For pyrroles, a common reaction is electrophilic aromatic substitution. Theoretical calculations could predict the most likely site of attack on the pyrrole ring. Given the substitution pattern (positions 1, 2, and 3 occupied), the most probable sites for electrophilic attack would be C4 and C5. DFT calculations of the transition states for substitution at these positions would reveal the preferred reaction pathway.
Prediction of Spectroscopic Parameters for this compound (NMR Chemical Shifts, Vibrational Frequencies)
Theoretical methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. liverpool.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the magnetic shielding tensors for each nucleus. These can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk
Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization can also determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data.
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound Note: These values are theoretical estimations and serve as a guide for what might be expected experimentally. The exact shifts are highly dependent on the solvent and molecular conformation.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
| Ring H (C4) | ~6.1 | Doublet |
| Ring H (C5) | ~6.6 | Doublet |
| N-CH₂ (Butyl) | ~3.8 | Triplet |
| Ring-CH₃ (C2) | ~2.2 | Singlet |
| Ring-CH₂ (Pentyl) | ~2.4 | Triplet |
| Alkyl Chain CH₂, CH₃ | 0.8 - 1.6 | Multiplets |
Molecular Modeling for Non-Covalent Interactions and Intermolecular Forces involving this compound
While covalent bonds define the molecule itself, non-covalent interactions govern how molecules interact with each other in a liquid or solid state. researchgate.netnih.gov For this compound, these forces are dominated by van der Waals interactions due to the large, nonpolar alkyl chains. The pyrrole ring also possesses a dipole moment, which would contribute to dipole-dipole interactions.
Advanced modeling techniques can visualize and quantify these forces. Hirshfeld surface analysis, for example, maps the regions of intermolecular contact on a molecule's surface, highlighting the most significant interactions. researchgate.netmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to identify and characterize weak interactions, such as C-H···π contacts, which may occur between the alkyl chains and the pyrrole ring of neighboring molecules. nih.gov
Advanced Applications of 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole and Its Derivatives in Specialized Fields Excluding Clinical
Role in Organic Electronics and Optoelectronic Devices
Substituted pyrroles are integral components in the development of organic electronic materials due to their electron-rich nature and propensity to form conductive polymers. The alkyl substitution pattern of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole suggests its utility in this domain.
The polymerization of pyrrole (B145914) and its derivatives is a well-established method for creating conductive polymers. The presence of substituents on the pyrrole ring significantly impacts the properties of the resulting polymer. For instance, N-alkylation, such as the butyl group in the target molecule, can enhance the solubility of the corresponding polymer in organic solvents, a crucial factor for solution-based processing of electronic devices. The alkyl groups at the C-2 and C-3 positions (methyl and pentyl) would further modulate the polymer's morphology and electronic properties by influencing inter-chain and intra-chain interactions.
Research on related substituted pyrroles has demonstrated that the electronic properties of the resulting polymers can be finely tuned. For example, 3,4-bisthiolated pyrroles have been shown to possess higher HOMO orbital energies and lower band gaps compared to unsubstituted pyrroles, which is advantageous for semiconductor applications. nih.gov While not a direct analogue, this highlights the principle that substitution on the pyrrole ring is a key strategy for tailoring the electronic characteristics of these materials. The synthesis of highly substituted pyrroles is an active area of research, with various methods being developed to create tailored monomers for polymerization. nih.gov
| Property | Influence of Alkyl Substitution | Relevance to this compound |
| Solubility | N-alkylation and C-alkylation increase solubility in organic solvents. | The butyl and pentyl groups are expected to enhance processability. |
| Conductivity | Alkyl groups can influence polymer chain packing and, consequently, conductivity. | The specific arrangement of substituents would determine the final conductivity. |
| Electronic Properties | The electron-donating nature of alkyl groups can raise the HOMO level. | This can facilitate charge injection in electronic devices. |
The tunable electronic properties of substituted pyrroles make them attractive for use in OLEDs and OPVs. In OLEDs, they can function as charge-transporting layers or as part of the emissive layer. The introduction of substituents allows for the modification of the frontier molecular orbital energy levels (HOMO and LUMO) to match other materials in the device stack, thereby improving device efficiency. Tetraarylpyrrolo[3,2-b]pyrroles, for example, exhibit strong fluorescence and have been investigated for their optoelectronic properties. acs.org
In the context of OPVs, pyrrole derivatives can be used as electron-donating materials in the active layer. The ability to tune the band gap through substitution is critical for optimizing light absorption and charge separation. While specific data on this compound in these applications is not available, the principles derived from related systems suggest its potential. The synthesis of various trisubstituted pyrroles has been explored, indicating a broad scope for creating novel materials for optoelectronic applications. researchgate.net
Contributions to Supramolecular Chemistry and Host-Guest Systems
The pyrrole N-H group is a well-known hydrogen bond donor, a property that is fundamental to its role in supramolecular chemistry. While the N-butyl substitution in this compound removes this specific hydrogen bond donor capability, the pyrrole ring itself can still participate in various non-covalent interactions, such as π-π stacking and van der Waals forces.
Pyrrole-based structures are central to the design of synthetic receptors for anions and other guest molecules. For instance, calix organic-chemistry.orgpyrroles, which contain four pyrrole rings, are effective anion binders. acs.org The functionalization of such macrocycles with various substituents allows for the modulation of their binding affinity and selectivity. nih.gov While this compound is a single pyrrole unit, it could be incorporated into larger supramolecular architectures. The alkyl groups would influence the solubility and conformational properties of such a receptor.
The development of sensors based on pyrrole derivatives often relies on changes in their photophysical properties upon binding to a target analyte. For instance, the fluorescence of a pyrrole-containing system can be enhanced or quenched in the presence of a specific guest. nih.gov The specific substitution pattern of this compound would impart a unique steric and electronic environment that could be exploited for selective recognition.
The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanofabrication. Substituted pyrroles can self-assemble through a combination of intermolecular forces. The butyl, methyl, and pentyl groups of this compound would play a crucial role in directing its self-assembly behavior, influencing the packing and morphology of the resulting structures. Studies on the supramolecular assemblies of pyrrole-based anion receptors have shown that β-alkyl substituents can influence the stability of the resulting structures. acs.org
Precursors for Advanced Catalysts and Ligand Design (Non-Biological)
The pyrrole scaffold is a valuable platform for the design of ligands for transition metal catalysis. The ability to introduce a wide variety of substituents allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.
The nitrogen atom of the pyrrole ring can coordinate to a metal center, and the substituents on the ring can influence the catalytic activity and selectivity of the complex. For instance, pyrrole-based ligands have been used in the development of catalysts for water oxidation. researchgate.net The synthesis of new pyrrole-based ligands is an active area of research, with applications in various catalytic transformations. researchgate.net
Non-Biological Catalytic Applications of Metal Complexes with this compound Ligands
There is currently no publicly available research detailing the use of this compound as a ligand in metal complexes for non-biological catalytic applications. The synthesis and catalytic activity of metal complexes are highly dependent on the specific steric and electronic properties of their ligands. While substituted pyrroles, in general, can act as ligands, the unique combination of butyl, methyl, and pentyl groups on the pyrrole ring of this specific compound means that its potential catalytic performance cannot be extrapolated from that of other pyrrole derivatives. Without dedicated studies, any discussion of its role in catalysis would be purely speculative.
Role in Non-Traditional Solvents or Reaction Media
The use of highly substituted, non-polar molecules as non-traditional solvents or reaction media is an area of chemical research. However, the properties and potential applications of this compound in this context have not been documented. Its physical properties, such as boiling point, viscosity, and polarity, which are crucial for a solvent, are not available in the literature.
Analytical Methodologies for Complex Matrices and Trace Analysis of 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis of 1-Butyl-2-methyl-3-pentyl-1H-pyrrole in Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds like substituted pyrroles. Its versatility allows for the separation of the target analyte from a complex matrix containing impurities, starting materials, and degradation products. ijprajournal.com
For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. This method separates molecules based on their hydrophobicity. The nonpolar nature of the butyl and pentyl side chains suggests strong retention on a nonpolar stationary phase, such as C18. The method can be validated for parameters like linearity, precision, accuracy, and selectivity to ensure reliable quantification. oatext.com A photodiode array (PDA) detector is often employed to monitor the elution, providing spectral data that can help in peak identification and purity assessment. nih.gov The selection of an appropriate wavelength, likely corresponding to the pyrrole (B145914) ring's absorbance maximum (λmax), is critical for sensitivity. rsc.org
Advanced HPLC detection schemes, such as post-column photochemical reaction detection, have been developed for substituted pyrroles. nih.govacs.org In such a system, the separated analyte is excited post-column, leading to the formation of singlet oxygen which then reacts with a probe molecule added to the mobile phase. nih.gov Detection is based on the loss of the probe molecule, which can improve detection limits by one to two orders of magnitude over standard UV-absorbance detection. nih.govacs.org
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) oatext.com |
| Flow Rate | 0.8 - 1.0 mL/min oatext.com |
| Column Temperature | 30°C oatext.com |
| Injection Volume | 1.0 - 10 µL nih.gov |
| Detector | Photodiode Array (PDA) or UV/Vis Detector |
| Detection Wavelength | 225 - 254 nm oatext.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Impurity Profiling Related to this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds and is particularly well-suited for impurity profiling. ijprajournal.comthermofisher.com Given the likely volatility of this compound and its potential process-related impurities (e.g., residual starting materials, side-products), GC-MS provides high separation efficiency and definitive identification based on mass spectra. researchgate.net
In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a non-polar TR-5MS or HP-5MS). The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, commonly by Electron Ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries for identification. researchgate.net This technique is highly effective for identifying and quantifying known and unknown impurities, which is a mandatory step in pharmaceutical manufacturing. thermofisher.com
Table 2: Representative GC-MS Conditions for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | TraceGOLD TG-5MS (or equivalent), 30 m × 0.25 mm I.D. × 0.25 µm film thermofisher.com |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min thermofisher.comresearchgate.net |
| Inlet Temperature | 250°C thermofisher.com |
| Oven Program | Initial 50°C, ramp at 20°C/min to 320°C thermofisher.com |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Transfer Line Temp | 250°C researchgate.net |
| Ion Source Temp | 230°C researchgate.net |
| Mass Scan Range | 40 - 600 m/z |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Ultrasensitive Detection and Structural Confirmation of this compound and its Transformation Products
For applications requiring the highest sensitivity and specificity, tandem mass spectrometry (MS/MS) techniques are employed. Both LC-MS/MS and GC-MS/MS offer significant advantages for trace analysis and unambiguous structural confirmation of analytes and their transformation or degradation products. nih.govthermofisher.com
LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. ijnrd.org It is particularly useful for analyzing degradation products that may be more polar than the parent compound. rsc.org After separation on an LC column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex biological or environmental matrices. nih.govshimadzu.com
GC-MS/MS provides enhanced selectivity over conventional GC-MS, which is crucial for distinguishing isomers or separating analytes from co-eluting matrix interferences. nih.gov The use of tandem mass spectrometry significantly improves the signal-to-noise ratio, enabling lower detection limits. nih.gov This technique is invaluable for confirming the chemical structures of impurities tentatively identified by GC-MS, as specific fragmentation pathways can be monitored. thermofisher.com
Table 3: Example LC-MS/MS Parameters for Ultrasensitive Detection
| Parameter | Condition |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., Shim-pack GIST C18, 100 mm x 2.1 mm, 3 µm) shimadzu.com |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol/Acetonitrile rsc.orgshimadzu.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | Precursor Ion (Q1): m/z 208.21 -> Product Ion (Q3): e.g., m/z 152.15 (Loss of C4H8) |
Capillary Electrophoresis (CE) for Separation and Analysis of this compound and its Derivatives
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. ijnrd.org It offers advantages such as rapid analysis times, minimal sample consumption, and high resolving power. ijnrd.orgsciex.com For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral analytes.
For charged derivatives or transformation products of the parent pyrrole, Capillary Zone Electrophoresis (CZE) can be employed. sciex.com The separation mechanism in CZE is based on differences in electrophoretic mobility. sciex.com The performance and reproducibility of CE separations can be enhanced by using coated capillaries. For instance, capillaries coated with polypyrrole can modulate the electroosmotic flow (EOF) and have shown good stability over numerous analyses. nih.gov Detection in CE is most commonly achieved using on-column UV-Vis absorbance, though coupling with mass spectrometry (CE-MS) provides higher sensitivity and structural information. wikipedia.org
Future Perspectives and Unaddressed Research Avenues for 1 Butyl 2 Methyl 3 Pentyl 1h Pyrrole
Development of Novel and Efficient Synthetic Routes for 1-Butyl-2-methyl-3-pentyl-1H-pyrrole
The foundational step in exploring the potential of this compound is the development of efficient and scalable synthetic methodologies. Currently, there are no established routes for its specific synthesis, necessitating a focused research effort in this area. Future research should aim to move beyond classical, multi-step procedures towards more elegant and atom-economical syntheses.
Key research objectives should include the adaptation of well-known pyrrole (B145914) syntheses, such as the Paal-Knorr, Knorr, or Hantzsch methods, to accommodate the specific substitution pattern of the target molecule. A primary challenge will be the controlled introduction of the different alkyl groups (butyl, methyl, and pentyl) onto the pyrrole core. The development of one-pot or domino reaction sequences that can construct the substituted pyrrole ring in a single, efficient operation from readily available starting materials would be a significant advancement.
Furthermore, investigations into modern catalytic methods, such as transition-metal-catalyzed C-H activation and cross-coupling reactions, could provide more direct and modular synthetic pathways. The optimization of reaction conditions, including catalyst selection, solvent effects, and temperature, will be crucial for maximizing yield and purity while minimizing waste.
Table 1: Proposed Synthetic Strategies for Investigation
| Synthetic Method | Potential Starting Materials | Key Research Focus | Desired Outcome |
|---|---|---|---|
| Modified Paal-Knorr Synthesis | 2,5-Hexanedione derivatives, Butylamine, Pentyl Grignard reagent | Stepwise functionalization and cyclization conditions. | High-yield, regioselective synthesis. |
| Catalytic C-N/C-C Coupling | Pre-functionalized pyrrole precursors | Development of a catalyst system for sequential or one-pot alkylation. | A modular route applicable to analogues. |
| Domino Cyclization/Alkylation | Simple acyclic precursors | Design of a cascade reaction to form and functionalize the ring. | Increased atom economy and step efficiency. |
Exploration of Unconventional Reactivity Patterns of this compound
With a reliable synthetic route in place, the next frontier is to explore the reactivity of the this compound core. The specific arrangement of alkyl substituents is expected to exert a unique electronic and steric influence on the pyrrole ring, potentially leading to unconventional reactivity.
Research should focus on mapping the electrophilic aromatic substitution patterns, which are fundamental to pyrrole chemistry. The directing effects of the N-butyl, 2-methyl, and 3-pentyl groups will likely lead to a regioselectivity profile that differs from simpler pyrroles. Beyond classical electrophilic substitution, investigations into metal-catalyzed C-H functionalization at the remaining C-H bonds of the pyrrole ring could unlock novel pathways for derivatization.
Another promising avenue is the exploration of the pyrrole ring's participation in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions. The electronic nature of the substituted pyrrole may be tuned for enhanced reactivity in such transformations, opening doors to complex heterocyclic scaffolds. The potential for the N-butyl group to influence the conformational dynamics and, consequently, the reactivity of the ring should also be a subject of detailed study.
Expansion of Advanced Materials and Catalytic Applications for this compound
The unique substitution pattern of this compound suggests its potential as a building block for advanced materials and as a ligand in catalysis. The long alkyl chains (butyl and pentyl) can impart solubility in organic solvents and influence self-assembly properties, which are desirable traits for materials science applications.
Future research should investigate the electropolymerization of this monomer to create conducting polymers. The resulting poly(this compound) could exhibit interesting optoelectronic properties, with the alkyl side chains influencing polymer morphology, processability, and environmental stability. These materials could be explored for applications in organic electronics, such as organic thin-film transistors (OTFTs) or sensors.
In catalysis, the substituted pyrrole could serve as a precursor to N-heterocyclic carbene (NHC) ligands. The specific steric bulk provided by the 2-methyl and 3-pentyl groups could create a unique coordination environment around a metal center, potentially leading to catalysts with novel activity and selectivity in cross-coupling reactions, metathesis, or polymerization.
Table 2: Potential Application-Driven Research Areas
| Application Area | Research Objective | Potential Outcome |
|---|---|---|
| Organic Electronics | Synthesize and characterize the corresponding conducting polymer. | New processable materials for sensors or organic solar cells. |
| Homogeneous Catalysis | Prepare and evaluate corresponding NHC-metal complexes. | Novel catalysts with enhanced stability and selectivity. |
| Supramolecular Chemistry | Investigate self-assembly and host-guest properties. | Formation of functional gels, liquid crystals, or molecular capsules. |
Deeper Computational Insights into the Electronic and Reactive Properties of this compound
Computational chemistry offers a powerful tool to predict and understand the properties of this compound before extensive experimental work is undertaken. Theoretical studies can provide deep insights into its electronic structure, conformational preferences, and reactivity, guiding future experimental design.
Density Functional Theory (DFT) calculations should be employed to determine the molecule's optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface. This information is critical for predicting its electronic behavior and potential as a semiconductor. Furthermore, computational modeling can predict the regioselectivity of electrophilic substitution and other reactions, allowing for a more targeted experimental approach.
Molecular dynamics (MD) simulations could be used to study the conformational flexibility imparted by the butyl and pentyl chains and how this might influence its interactions in solution or its packing in the solid state. These simulations would be particularly valuable for understanding its potential role in self-assembling materials or as a ligand in dynamic catalytic systems.
Integration of this compound into Sustainable Chemical Processes
As the chemical industry moves towards greater sustainability, the development of green chemical processes for the synthesis and application of new compounds is paramount. Future research on this compound should be conducted with sustainability as a core principle.
This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents (such as water or bio-derived solvents), and are catalyzed by earth-abundant metals. The energy efficiency of the synthesis should also be a key metric for optimization.
On the applications side, research could focus on using this pyrrole derivative in processes that contribute to sustainability. For instance, its potential use in creating recyclable polymers or as a component in more efficient catalytic systems for biomass conversion would be highly valuable. A full life-cycle assessment, from synthesis to end-of-life, should be considered as a long-term research goal to holistically evaluate the environmental footprint of this novel compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
